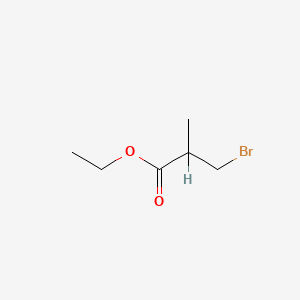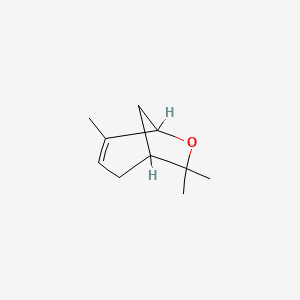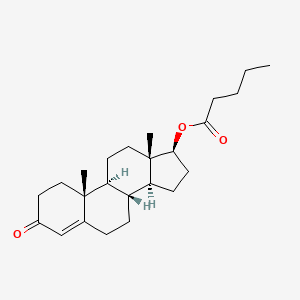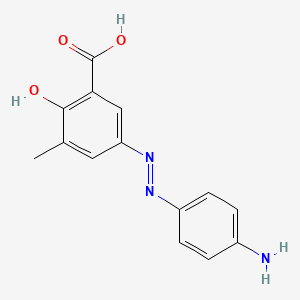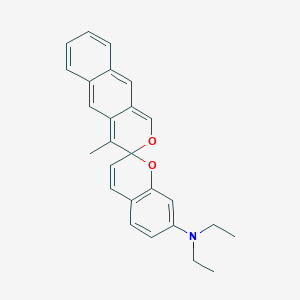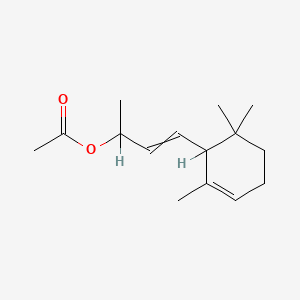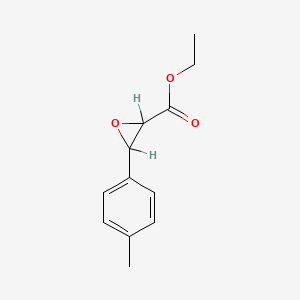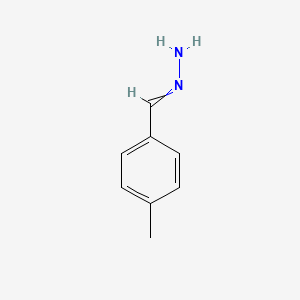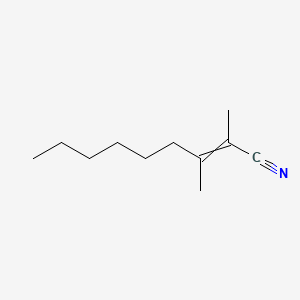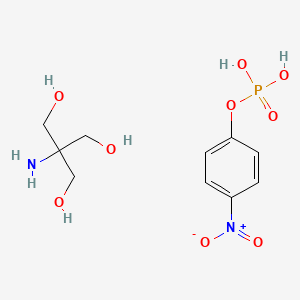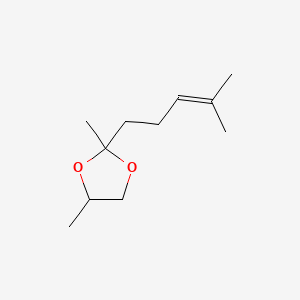
2,4-Dimethyl-2-(4-methylpent-3-enyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-5-hepten-2-one propyleneglycol acetal, also known as 2, 4-dimethyl-2-(4-methyl-3-penten-1-yl)-1, 3-dioxolane, belongs to the class of organic compounds known as ketals. These are acetals derived from ketones by replacement of the oxo group by two hydrocarbyloxy groups R2C(OR)2 ( R not Hydrogen ). This term, once abandoned, has been reinstated as a subclass of acetals. 6-Methyl-5-hepten-2-one propyleneglycol acetal is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 6-methyl-5-hepten-2-one propyleneglycol acetal is primarily located in the membrane (predicted from logP). 6-Methyl-5-hepten-2-one propyleneglycol acetal has a citrus, fatty, and green taste.
科学的研究の応用
Chemical Structure and Analysis
- Studies have been conducted on the geometrical isomers of 2,4-dimethyl-1,3-dioxolane, focusing on their separation and identification using preparative gas liquid chromatography and nuclear magnetic resonance spectroscopy (Kametani & Sumi, 1972).
- Research on the effect of conformational structure on the structural directivity of the opening of acetal rings by organomagnesium compounds has shown specific reactions of cis- and transisomers of 2,4-dimethyl-1,3-dioxolane, indicating strong spatial screening in these compounds (Atavin et al., 1969).
Polymerization and Physical Properties
- The polymerization behavior of methyl-substituted 1,3-dioxolanes, including dimethyl variants, has been investigated, providing insights into the thermodynamics of these reactions and the influence of methyl substituents on cationic polymerizability (Okada, Mita, & Sumitomo, 1975).
- Vapor-liquid-liquid equilibrium (VLLE) and vapor pressure data for systems including 2,4-dimethyl-1,3-dioxolane have been studied, providing essential data for chemical engineering applications (Chopade et al., 2003).
Catalysis and Synthesis Applications
- Catalytic synthesis of 2,4-dimethyl-2-ethoxycarbonylmethyl-1,3-dioxolane has been explored, offering environmentally friendly catalyst options for such chemical syntheses (Yang Shui-jin, 2006).
- The synthesis of various 1,3-dioxolanes, including 2,4-dimethyl variants, has been achieved using specific catalysts, which is significant for organic synthesis and industrial applications (Adams, Barnard, & Brosius, 1999).
Stereochemistry and Molecular Interactions
- Studies on the stereochemistry of 2,4-dimethyl-1,3-dioxolane radicals have provided insights into the geometric isomerism and the pyramidal structure of these radicals in certain chemical reactions (Kobayashi & Simamura, 1973).
- Investigations into the conformations and pseudorotations of methyl-substituted 1,3-dioxolanes, including 2,4-dimethyl variants, have utilized molecular mechanics, contributing to a deeper understanding of their molecular behavior (Duin et al., 2010).
特性
CAS番号 |
68258-95-7 |
|---|---|
製品名 |
2,4-Dimethyl-2-(4-methylpent-3-enyl)-1,3-dioxolane |
分子式 |
C11H20O2 |
分子量 |
184.27 g/mol |
IUPAC名 |
2,4-dimethyl-2-(4-methylpent-3-enyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H20O2/c1-9(2)6-5-7-11(4)12-8-10(3)13-11/h6,10H,5,7-8H2,1-4H3 |
InChIキー |
WBZMYLUNPPFHTA-UHFFFAOYSA-N |
SMILES |
CC1COC(O1)(C)CCC=C(C)C |
正規SMILES |
CC1COC(O1)(C)CCC=C(C)C |
密度 |
0.905-0.911 (20°) |
その他のCAS番号 |
68258-95-7 |
物理的記述 |
Colourless to slightly yellow liquid; Strong fatty, green citrus-like odou |
溶解性 |
Practically insoluble or insoluble in water; soluble in fats and oils Soluble (in ethanol) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



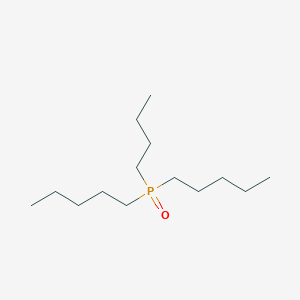
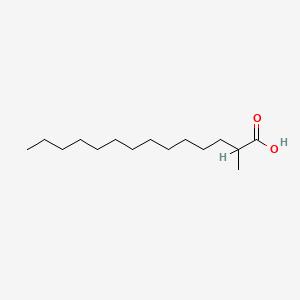
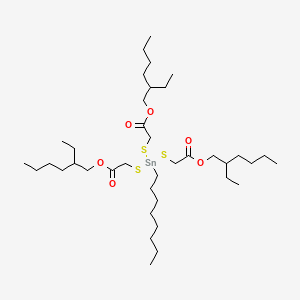
![1,3-Bis[(2-ethylhexyl)oxy]propan-2-ol](/img/structure/B1619400.png)
